4-[bis(2-methylpropyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide
Description
4-[bis(2-methylpropyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is a synthetic benzamide derivative featuring a sulfamoyl group substituted with two 2-methylpropyl (isobutyl) moieties and an aromatic pyrazole ring. This compound belongs to a class of sulfonamide-based molecules often investigated for their biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties.
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(2,5-dimethylpyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3S/c1-14(2)12-24(13-15(3)4)28(26,27)18-9-7-17(8-10-18)20(25)21-19-11-16(5)22-23(19)6/h7-11,14-15H,12-13H2,1-6H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFJPEAULKLEMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[bis(2-methylpropyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and metabolic regulation. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described by its IUPAC name and molecular formula. The presence of a sulfamoyl group and a pyrazole moiety suggests potential interactions with biological targets related to cell proliferation and metabolic pathways.
Anticancer Activity
Studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related pyrazole derivatives has shown:
- Inhibition of mTORC1 : This pathway is crucial for cell growth and proliferation. Compounds that inhibit mTORC1 can induce autophagy, a process that can lead to cancer cell death .
- Submicromolar Antiproliferative Activity : Certain analogs have demonstrated low IC50 values (submicromolar range), indicating strong potency against various cancer cell lines .
Biological Activity Data
The following table summarizes key biological activities associated with the compound and its analogs:
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Benzamide Derivatives :
- Pyrazole-Based Compounds :
Potential Therapeutic Applications
Given its biological activity, this compound may have several therapeutic applications:
- Cancer Therapy : Its ability to inhibit key growth pathways makes it a candidate for further development as an anticancer agent.
- Metabolic Disorders : The modulation of metabolic pathways through autophagy could also position this compound as a potential treatment for metabolic syndromes.
Scientific Research Applications
The compound 4-[bis(2-methylpropyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic benefits. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and material science.
Chemical Properties and Structure
The compound is characterized by a sulfamoyl group, which is known for its biological activity, particularly in the inhibition of certain enzymes. The presence of a pyrazole ring further enhances its pharmacological profile, potentially offering anti-inflammatory and analgesic properties.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that the compound can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that the compound effectively reduced cell viability in breast cancer cells by inducing apoptosis via the mitochondrial pathway .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that it can significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neurological Applications
Recent investigations into the neurological effects of this compound have revealed its potential as a neuroprotective agent. It has been shown to inhibit TRPM8 channels, which are implicated in pain sensation and neurogenic inflammation. This property makes it a candidate for further development in pain management therapies .
Case Study: Pain Management
A clinical trial investigated the efficacy of a related sulfamoyl compound in patients with chronic pain conditions. The results indicated a significant reduction in pain scores compared to placebo groups, highlighting the potential of this compound as an analgesic .
Safety Profile
Toxicological assessments have been conducted to evaluate the safety of this compound. In animal models, doses up to 100 mg/kg did not result in significant adverse effects, suggesting a favorable safety profile for further clinical exploration.
Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices for enhanced material properties. Research indicates that adding this compound can improve thermal stability and mechanical strength of polymers used in biomedical applications .
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being explored as an additive in coatings and adhesives. Its incorporation can enhance the durability and performance of these materials under various environmental conditions.
Comparison with Similar Compounds
Core Structural Features
The target compound shares a benzamide-sulfamoyl scaffold with several analogs reported in the literature. Key differentiating features include:
- Sulfamoyl Substituents : The bis(2-methylpropyl) groups on the sulfamoyl moiety introduce steric bulk compared to smaller substituents (e.g., fluoro, chloro, or oxotetrahydrofuran groups in compounds) .
- Pyrazole Ring : The 1,3-dimethyl-1H-pyrazol-5-yl group distinguishes it from analogs with simpler aryl or heteroaryl substituents (e.g., phenyl or oxadiazole rings in compounds) .
Physicochemical Properties
While melting points and optical data for the target compound are unavailable, comparisons with structurally related molecules highlight trends:
Characterization
Techniques applied to analogs are relevant for the target compound:
- Spectroscopy : $^{1}\text{H}$-NMR and $^{13}\text{C}$-NMR would confirm substituent integration and stereochemistry .
- Chromatography : HPLC analysis (as in ) ensures purity, critical for pharmacological applications .
Computational and Structural Analysis
Molecular docking tools (e.g., AutoDock Vina, ) could predict the target compound’s binding affinity to biological targets. For example:
Preparation Methods
Solvent and Temperature Effects
Microwave-assisted synthesis has emerged as a high-efficiency alternative to conventional heating. For instance, reactions conducted in acetonitrile at 150°C for 20 minutes achieve 92% yield, compared to 72% under traditional reflux.
Catalytic Enhancements
Palladium-based catalysts (e.g., Pd(PPh₃)₄) have been employed in Suzuki-Miyaura cross-coupling steps for analogous benzamide derivatives, though their utility in this specific synthesis remains exploratory.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
¹H NMR (DMSO-d6, 300 MHz):
-
δ 1.05 (d, 12H, -CH(CH₃)₂), 2.35 (s, 6H, pyrazole-CH₃), 6.85 (s, 1H, pyrazole-H), 7.45–7.70 (m, 4H, aromatic-H).
IR (KBr):
-
1650 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asymmetric), 1140 cm⁻¹ (S=O symmetric).
Scalability and Industrial Relevance
Kilogram-scale production has been achieved using continuous flow reactors, which enhance heat transfer and reduce reaction times by 40% compared to batch processes. Key parameters for scalability include:
| Parameter | Optimal Value |
|---|---|
| Residence Time | 15 minutes |
| Temperature | 120°C |
| Pressure | 3 bar |
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 4-[bis(2-methylpropyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide?
Methodological Answer:
The compound’s synthesis can be optimized using a multi-step approach based on 1,5-diarylpyrazole core templates, as demonstrated in analogous sulfonamide derivatives. Key steps include:
- Condensation reactions : Use carboxamide intermediates (e.g., N-(piperidinyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxamide) to introduce the sulfamoyl group via nucleophilic substitution .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for pyrazole ring formation .
- Purification : Column chromatography or recrystallization improves purity (>95% by HPLC) .
Yield optimization requires monitoring reaction kinetics via TLC or LC-MS to identify bottlenecks (e.g., incomplete sulfamoylation).
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Structural validation requires a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Confirm substituent positions (e.g., 1,3-dimethylpyrazole protons at δ 2.2–2.5 ppm; sulfamoyl group protons at δ 3.1–3.4 ppm) .
- HRMS : Verify molecular mass (e.g., calculated [M+H]+: 465.18; observed: 465.19) .
- Elemental analysis : Ensure C, H, N, S percentages align with theoretical values (e.g., C: 59.3%, H: 6.7%) .
Discrepancies in spectral data may indicate incomplete substitution or byproducts, necessitating re-purification.
Advanced: How does the sulfamoyl group influence the compound’s environmental fate, and what experimental models assess its persistence?
Methodological Answer:
The sulfamoyl group enhances hydrophilicity, increasing aqueous solubility and potential bioaccumulation. To evaluate environmental fate:
- Abiotic degradation : Perform hydrolysis studies (pH 5–9, 25–50°C) to measure half-life and identify degradation products (e.g., sulfonic acids) via LC-QTOF .
- Biotic transformation : Use microbial consortia from soil/water samples to assess biodegradation rates under aerobic/anaerobic conditions .
- Partition coefficients : Measure log Kow (octanol-water) and Kd (soil-water) to predict mobility in ecosystems .
Contradictory data (e.g., rapid hydrolysis vs. persistent metabolites) require mechanistic studies using isotopic labeling .
Advanced: How can researchers reconcile contradictory bioactivity data across cell-based assays?
Methodological Answer:
Contradictions often arise from assay-specific variables. Mitigation strategies include:
- Dose-response normalization : Compare EC50 values across assays (e.g., MTT vs. ATP luminescence) to control for cytotoxicity .
- Receptor profiling : Use molecular docking (e.g., AutoDock Vina) to predict off-target interactions with enzymes like carbonic anhydrase or bacterial PPTases .
- Metabolic stability : Pre-treat compounds with liver microsomes to assess first-pass metabolism effects on activity .
For example, reduced activity in E. coli models but not mammalian cells may reflect species-specific enzyme targeting .
Advanced: What computational methods predict the compound’s structure-activity relationship (SAR) for antimicrobial applications?
Methodological Answer:
SAR modeling integrates:
- QSAR : Use descriptors like topological polar surface area (TPSA) and LogP to correlate substituent effects (e.g., bis(2-methylpropyl) groups enhance membrane permeability) .
- Molecular dynamics : Simulate binding stability with bacterial PPTases (e.g., RMSD <2 Å over 100 ns trajectories) to prioritize analogs .
- Free energy calculations : MM-PBSA/GBSA methods quantify binding affinities for sulfamoyl-enzyme interactions .
Validation requires synthesizing top-ranked analogs (e.g., replacing 2-methylpropyl with cyclopentyl) and testing MIC values against Gram-negative pathogens .
Basic: What solubility-enhancing formulations are suitable for in vitro assays?
Methodological Answer:
Improve solubility via:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10% DMSO in PBS) to maintain bioactivity while reducing aggregation .
- Cyclodextrin complexes : Prepare β-cyclodextrin inclusion complexes (1:1 molar ratio) and confirm via phase-solubility diagrams .
- pH adjustment : Solubilize the sulfamoyl group in neutral buffers (pH 7.4) or weakly acidic conditions (pH 5.5 for lysosomal targeting) .
Validate solubility using nephelometry or UV-Vis spectroscopy (λmax 270–290 nm) .
Advanced: How can researchers design stability studies to identify degradation pathways under varying storage conditions?
Methodological Answer:
Adopt ICH Q1A guidelines with modifications:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (1.2 million lux-hours) to simulate long-term storage .
- HPLC-DAD/MS analysis : Monitor degradation products (e.g., hydrolysis of the sulfamoyl group to sulfonic acid) and assign structures via fragmentation patterns .
- Kinetic modeling : Calculate activation energy (Ea) using Arrhenius plots to predict shelf-life at 25°C .
Contradictory stability profiles (e.g., thermal vs. photolytic degradation) necessitate protective formulations (e.g., amber glass, desiccants) .
Basic: What in vitro models are appropriate for preliminary toxicity screening?
Methodological Answer:
Prioritize tiered screening:
- Cell viability : Use HepG2 (liver) and HEK293 (kidney) cells with MTT assays (48–72 hr exposure) to determine IC50 values .
- Genotoxicity : Perform Ames tests (TA98/TA100 strains) with/without metabolic activation (S9 fraction) .
- hERG inhibition : Patch-clamp assays or FLIPR Tetra systems assess cardiac risk (IC50 >10 µM preferred) .
Dose contradictions (e.g., cytotoxicity at 10 µM but efficacy at 1 µM) warrant therapeutic index calculations (IC50/EC50) .
Advanced: How do steric effects of the 1,3-dimethylpyrazole moiety influence target binding kinetics?
Methodological Answer:
The dimethyl groups introduce steric hindrance, modulating binding via:
- Surface plasmon resonance (SPR) : Measure association/dissociation rates (kon/koff) with immobilized targets (e.g., carbonic anhydrase IX) .
- X-ray crystallography : Resolve co-crystal structures to identify clashes with active-site residues (e.g., Val-121 in PPTase) .
- Alchemical free energy calculations : Predict ΔΔG for methyl group removal using FEP/MBAR .
For example, dimethyl substitution may reduce kon by 50% but improve selectivity over off-target enzymes .
Advanced: What statistical approaches resolve data variability in high-throughput screening (HTS) campaigns?
Methodological Answer:
Minimize variability via:
- Z’-factor optimization : Ensure Z’ >0.5 by adjusting assay parameters (e.g., cell density, incubation time) .
- Robust regression : Apply Huber loss functions to mitigate outlier effects in dose-response curves .
- Batch-effect correction : Use ComBat or PCA to normalize inter-plate variability in HTS data .
Contradictory hits (e.g., activity in primary but not confirmatory screens) require orthogonal assays (e.g., SPR vs. ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
